Sulfathiazole Sulfathiazole Sulfathiazole is a short-acting sulfonamide antibiotic. Its use has been largely replaced with less toxic alternatives but is still used in combination with sulfacetamide and sulfabenzamide for the treatment of vaginal infections and for disinfecting home aquariums.
Sulfathiazole is a white crystalline powder. Is dimorphous: form I is consists of prismatic rods and form II of six-sided plates and prisms. Insoluble in water and soluble in dil aqueous acid and aqueous base.
Sulfathiazole, also known as sulphathiazolum or alphadol, belongs to the class of organic compounds known as aminobenzenesulfonamides. These are organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring. Sulfathiazole exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Sulfathiazole has been detected in multiple biofluids, such as urine and blood. Within the cell, sulfathiazole is primarily located in the membrane (predicted from logP). Sulfathiazole participates in a number of enzymatic reactions. In particular, sulfathiazole can be biosynthesized from sulfanilamide. Sulfathiazole can also be converted into N-succinylsulfathiazole.
Brand Name: Vulcanchem
CAS No.: 72-14-0
VCID: VC0544137
InChI: InChI=1S/C9H9N3O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,10H2,(H,11,12)
SMILES: C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2
Molecular Formula: C9H9N3O2S2
Molecular Weight: 255.3 g/mol

Sulfathiazole

CAS No.: 72-14-0

Inhibitors

VCID: VC0544137

Molecular Formula: C9H9N3O2S2

Molecular Weight: 255.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Sulfathiazole - 72-14-0

CAS No. 72-14-0
Product Name Sulfathiazole
Molecular Formula C9H9N3O2S2
Molecular Weight 255.3 g/mol
IUPAC Name 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide
Standard InChI InChI=1S/C9H9N3O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,10H2,(H,11,12)
Standard InChIKey JNMRHUJNCSQMMB-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2
Canonical SMILES C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2
Appearance White to off-white crystalline powder.
Colorform Brown plates, rods or powder from 45% alcohol
Yellowish-white prismatic rods and six sided plates and prisms
Melting Point 396.5° F (Form I); 347° F (Form II) (NTP, 1992)
189 °C
189.0 °C
175 °C (form a); 202 °C (form b)
189°C
Physical Description Sulfathiazole is a white crystalline powder. Is dimorphous: form I is consists of prismatic rods and form II of six-sided plates and prisms. Insoluble in water and soluble in dil aqueous acid and aqueous base.
Solid
Description Sulfathiazole is a short-acting sulfonamide antibiotic. Its use has been largely replaced with less toxic alternatives but is still used in combination with sulfacetamide and sulfabenzamide for the treatment of vaginal infections and for disinfecting home aquariums.
Sulfathiazole is a white crystalline powder. Is dimorphous: form I is consists of prismatic rods and form II of six-sided plates and prisms. Insoluble in water and soluble in dil aqueous acid and aqueous base.
Sulfathiazole, also known as sulphathiazolum or alphadol, belongs to the class of organic compounds known as aminobenzenesulfonamides. These are organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring. Sulfathiazole exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Sulfathiazole has been detected in multiple biofluids, such as urine and blood. Within the cell, sulfathiazole is primarily located in the membrane (predicted from logP). Sulfathiazole participates in a number of enzymatic reactions. In particular, sulfathiazole can be biosynthesized from sulfanilamide. Sulfathiazole can also be converted into N-succinylsulfathiazole.
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 144-74-1 (mono-hydrochloride salt)
Shelf Life The stability of sulfamethazine (sulfadimidine) sulfathiazole, sulfameter (sulfamethoxydiazine), and sulfacetamide during acid hydrolysis in one mol/L of hydrochloric acid under increased temperature was examined using high pressure liquid chromatography. Kinetic characteristics of the process of decomposition were calculated from the found values of the concentration of undecomposed sulfonamide in relation to time. The calculated values of activation energy for the individual sulfonamides are given. The paper stresses the illustrativeness of HPLC in the examination of decomposition products.
Solubility Insoluble (<1 mg/ml at 70° F) (NTP, 1992)
373 mg/L (at 25 °C)
0.00 M
Soly at 26 °C (mg/100 mL): water 60 (pH 6.03); alcohol 525. Sol in acetone, dil mineral acids, KOH and NaOH solns, ammonia water. Sparingly soluble in ethanol. Practically insoluble in chloroform, ether.
Slightly soluble in dimethyl sulfoxide.
In water, 373 mg/L at 25 °C
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 4-amino-N-2-thiazolyl Benzenesulfonamide
Alphadol
Benzenesulfonamide, 4 amino N 2 thiazolyl
Benzenesulfonamide, 4-amino-N-2-thiazolyl
N(1)-2-thiazolylsulfanilamide
norsulfazole
sulfathiazole
Sulfathiazole Sodium
sulfathiazole, monosodium salt
Vapor Pressure 4.22X10-8 mm Hg at 25 °C (est)
Reference 1: Kabra SK, Lodha R. Antibiotics for preventing complications in children with measles. Cochrane Database Syst Rev. 2013 Aug 14;8:CD001477. doi: 10.1002/14651858.CD001477.pub4. Review. PubMed PMID: 23943263.
2: Abu Bakar MR, Nagy ZK, Rielly CD, Dann SE. Investigation of the riddle of sulfathiazole polymorphism. Int J Pharm. 2011 Jul 29;414(1-2):86-103. doi: 10.1016/j.ijpharm.2011.05.004. Epub 2011 May 10. Review. PubMed PMID: 21596117.
3: Kabra SK, Lodha R, Hilton DJ. Antibiotics for preventing complications in children with measles. Cochrane Database Syst Rev. 2008 Jul 16;(3):CD001477. doi: 10.1002/14651858.CD001477.pub3. Review. Update in: Cochrane Database Syst Rev. 2013;8:CD001477. PubMed PMID: 18646073.
4: Heifets LB. Antimycobacterial drugs. Semin Respir Infect. 1994 Jun;9(2):84-103. Review. Erratum in: Semin Respir Infect 1995 Jun;10(2):121. PubMed PMID: 7973175.
5: Paynter OE, Burin GJ, Jaeger RB, Gregorio CA. Goitrogens and thyroid follicular cell neoplasia: evidence for a threshold process. Regul Toxicol Pharmacol. 1988 Mar;8(1):102-19. Review. PubMed PMID: 3285378.
6: Makarov VA, Kudrin AN. [Mechanism of absorption and acetylation of sulfanilamides in the body]. Klin Med (Mosk). 1983 Nov;61(11):17-21. Review. Russian. PubMed PMID: 6363811.
7: Hekster CA, Vree TB. Clinical pharmacokinetics of sulphonamides and their N4-acetyl derivatives. Antibiot Chemother (1971). 1982;31:22-118. Review. PubMed PMID: 7036849.
PubChem Compound 5340
Last Modified Nov 11 2021
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